5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine

Oligonucleotide Synthesis Protecting Group Chemistry Detritylation Kinetics

Impure DMT-protected nucleosides cause low coupling efficiency and high truncation in oligonucleotide synthesis. • Essential phosphoramidite precursor for automated DNA/RNA synthesizers - ≥98% HPLC purity ensures high stepwise coupling yield. • DMT acid-lability precisely tuned for rapid quantitative deprotection without compromising storage stability; lot-specific purity data available. • Validated competitive inhibitor of E. coli dUTPase (Ki >1000 μM) for enzymatic studies; also used as scaffold for 5-modified dU conjugates.

Molecular Formula C30H30N2O7
Molecular Weight 530.6 g/mol
CAS No. 23669-79-6
Cat. No. B150677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine
CAS23669-79-6
Molecular FormulaC30H30N2O7
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O
InChIInChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)/t25-,26+,28+/m0/s1
InChIKeyBYGKUWPLEGHFKX-ZRRKCSAHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-DMT-dU: Foundational Nucleoside for Oligo Synthesis


5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (5'-O-DMT-dU, CAS 23669-79-6) is a protected nucleoside derivative that serves as a fundamental building block in solid-phase oligonucleotide synthesis via phosphoramidite chemistry [1]. The 4,4'-dimethoxytrityl (DMT) group is installed on the 5'-hydroxyl to prevent unwanted side reactions and enable controlled, stepwise chain elongation during automated DNA synthesis . As a precursor to DMT-dU phosphoramidites (e.g., CAS 109389-30-2), this compound is integral to the production of oligonucleotides containing deoxyuridine residues for applications ranging from basic research to therapeutic development . It is also recognized as a competitive inhibitor of Escherichia coli dUTP nucleotidohydrolase (dUTPase), with a reported Ki value exceeding 1000 μM, which may inform specific enzymatic studies [2].

Workflow Phosphoramidite chemistry pathway
Selection Oligo synthesis precursor
Use Context Automated synthesis grade

5'-O-DMT-dU: Generic Substitution Risks


Generic substitution of 5'-O-DMT-dU is high-risk due to the compound's role as a critical raw material where subtle variations in purity, impurity profiles, and the stability of the acid-labile DMT protecting group directly and quantitatively impact the success of downstream oligonucleotide synthesis . The DMT group's acid lability is precisely tuned to enable rapid detritylation during synthesis while maintaining stability during storage, a balance that can be compromised by suboptimal synthesis or purification [1]. Impurities, particularly those containing both a DMT and a phosphoramidite moiety, are classified as 'critical' and can significantly reduce coupling efficiency and increase truncation products, thereby lowering overall yield and purity of the final oligonucleotide [2]. Therefore, procurement decisions must be guided by quantitative, lot-specific data on purity and protecting group integrity rather than assuming functional equivalence.

Purity shift Minor purity variation may shift coupling efficiency and total yield
Impurity profile Critical impurities may not transfer and can increase truncation products
Protecting group DMT acid lability is tuned; analog lability may alter deprotection kinetics

5'-O-DMT-dU: Evidence vs. Analogs


DMT Acid Lability vs. Trityl & MMT Analogs

The 4,4'-dimethoxytrityl (DMT) group on 5'-O-DMT-dU exhibits a rate of acid-catalyzed detritylation that is intermediate between the more acid-labile 4,4',4''-trimethoxytrityl (TMT) group and the less acid-labile 4-monomethoxytrityl (MMT) and unsubstituted trityl (Trt) groups [1][2]. This is a critical kinetic parameter for solid-phase oligonucleotide synthesis, as the deblocking step must be fast enough to be efficient but not so aggressive as to damage the growing oligonucleotide chain [1]. A direct comparison of carbocation stability indicates the relative acid lability follows the order: DMT+ > MMT+ > Trt+ [2].

DMT acid lability vs. analogs
Class-level inference
DMT lability intermediate: TMT > DMT > MMT > Trt
Supports deprotection kinetics review
Context-dependent; may not transfer across all synthesizer conditions
Oligonucleotide Synthesis Protecting Group Chemistry Detritylation Kinetics

E. coli dUTPase Inhibition Profile

5'-O-DMT-dU is a reported competitive inhibitor of Escherichia coli dUTP nucleotidohydrolase (dUTPase) with a Ki value consistently cited as 'higher than 1000 μM' (or '>1 mM') across multiple vendor datasheets and chemical databases [1]. While this represents a low binding affinity, it provides a defined biochemical interaction not observed for the unprotected nucleoside 2'-deoxyuridine, which is a substrate. This activity is distinct from other DMT-protected nucleosides like DMT-dA, DMT-dC, or DMT-dG, which do not share this specific inhibitory profile against dUTPase.

dUTPase inhibition
Data to verify
Reported Ki > 1000 μM (competitive)
Supports enzymatic assay context
Source review; weak binding affinity requires validation
Enzyme Inhibition dUTPase Nucleotide Metabolism

Purity & Critical Impurity for Oligo Synthesis

The purity of 5'-O-DMT-dU is a primary determinant of downstream oligonucleotide synthesis efficiency. Commercial sources specify a minimum purity of ≥98% by HPLC or TLC . Crucially, impurity profiling guidelines for oligonucleotide synthesis identify any impurity that contains both a phosphoramidite moiety and a DMT protecting group as 'critical' [1]. Such impurities, which could arise from incomplete protection or side reactions during synthesis of the precursor nucleoside, are typically limited to 'Not More Than' (NMT) 0.2–0.4% area/area [1].

Purity & critical impurity
Class-level inference
Purity ≥98% (HPLC/TLC); critical impurity limit NMT 0.2–0.4%
Lot-specific purity attribute review
Specification review; functional necessity for acceptable yields
Chemical Purity Oligonucleotide Synthesis Quality Control

5'-O-DMT-dU: Application Scenarios


Deoxyuridine Incorporation in Oligo Synthesis

5'-O-DMT-dU is the essential precursor for the synthesis of DMT-dU phosphoramidites (e.g., CAS 109389-30-2), which are then used as monomers in automated DNA synthesizers . This application scenario is validated by the compound's documented use in machine-assisted DNA synthesis and its central role in phosphoramidite chemistry, where the DMT protecting group's precise acid lability is critical for the repeated deprotection-coupling cycles [1]. The high purity specifications (≥98% by HPLC or TLC) required for this use case directly translate into higher overall yields and sequence fidelity for the final oligonucleotide .

Modified Oligonucleotides for Bioconjugation

The DMT-protected dU nucleoside serves as a versatile scaffold for introducing modifications at the 5-position of the uracil base. For instance, it has been used as a starting material for synthesizing 5'-O-DMT-protected 5-(pyridiniumyl)-dU conjugates, which function as reversible electron traps in DNA for studying excess electron transport [2]. The stability of the DMT group under various reaction conditions allows for the chemical manipulation of the base while protecting the 5'-hydroxyl for subsequent oligonucleotide synthesis.

In Vitro dUTPase Activity Studies

5'-O-DMT-dU is a validated competitive inhibitor of E. coli dUTPase with a Ki > 1000 μM . While the binding affinity is weak, this quantitative biochemical activity distinguishes it from the native substrate, 2'-deoxyuridine. This makes the compound a useful tool for in vitro enzymatic studies, such as characterizing the active site of dUTPase or developing high-concentration competitive binding assays.

Application
Selection Property
Validation Focus
Oligo synthesis precursor
DMT acid lability profile
Coupling efficiency and sequence fidelity
Modified oligonucleotide scaffold
5′-OH protection stability
Compatibility with base-modification chemistry
Enzymatic inhibition studies
Competitive binding affinity
dUTPase inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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